molecular formula C34H22Li4N6O19S4 B15182361 Tetralithium 3,3'-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) CAS No. 84559-92-2

Tetralithium 3,3'-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate)

Cat. No.: B15182361
CAS No.: 84559-92-2
M. Wt: 974.7 g/mol
InChI Key: JKVDORDYJYBZRK-UHFFFAOYSA-J
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Description

Tetralithium 3,3’-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in both academic and industrial research.

Preparation Methods

The synthesis of Tetralithium 3,3’-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) involves several steps, starting with the preparation of the precursor molecules. The synthetic route typically includes the following steps:

    Formation of the azo compound: This involves the reaction of 2-methoxy-4,1-phenylenediamine with an appropriate diazonium salt to form the azo linkage.

    Azoxy formation: The azo compound is then oxidized to form the azoxy linkage.

    Coupling with naphthalene derivatives: The azoxy compound is coupled with 4,5-dihydroxynaphthalene-2,7-disulphonic acid under controlled conditions to form the final product.

    Lithium salt formation: The final step involves the neutralization of the compound with lithium hydroxide to form the tetralithium salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Tetralithium 3,3’-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the azoxy linkage back to the azo form or to modify other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetralithium 3,3’-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique structural properties.

    Industry: The compound is used in the development of dyes and pigments, as well as in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Tetralithium 3,3’-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) involves its interaction with molecular targets through its functional groups. The azoxy and azo linkages, along with the hydroxyl and sulphonate groups, allow the compound to participate in various chemical reactions and form complexes with metal ions. These interactions can affect biological pathways and processes, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Similar compounds to Tetralithium 3,3’-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) include:

    Tetralithium 3,3’-(azobis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate): This compound has an azo linkage instead of an azoxy linkage.

    Tetralithium 3,3’-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate): This compound has similar functional groups but different substituents on the aromatic rings.

    Tetralithium 3,3’-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate): This compound has different metal ions instead of lithium.

The uniqueness of Tetralithium 3,3’-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) lies in its specific combination of functional groups and metal ions, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.

Biological Activity

Tetralithium 3,3'-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate), commonly referred to as Tetralithium azobenzene derivative, is a complex organic compound notable for its unique structural features and potential biological applications. This article explores its synthesis, chemical properties, and biological activities based on diverse research findings.

Chemical Structure and Properties

The chemical formula for Tetralithium 3,3'-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) is C34H22Li4N6O19S4C_{34}H_{22}Li_4N_6O_{19}S_4 with a molecular weight of approximately 974.59 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity, including azo and azoxy linkages and multiple hydroxyl and sulfonate groups .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Azo Compound : Reaction of 2-methoxy-4,1-phenylenediamine with diazonium salts.
  • Azoxy Formation : Oxidation of the azo compound.
  • Coupling with Naphthalene Derivatives : Reaction with 4,5-dihydroxynaphthalene-2,7-disulphonic acid.
  • Lithium Salt Formation : Neutralization with lithium hydroxide to yield the tetralithium salt .

Anticancer Potential

Research has indicated that similar azo compounds exhibit significant anticancer properties. For instance, studies using MTT assays have demonstrated that azo derivatives can inhibit the proliferation of various cancer cell lines such as A549 (lung adenocarcinoma) and DLD-1 (colorectal adenocarcinoma). These compounds often induce apoptosis through mechanisms involving caspase activation .

The biological activity of Tetralithium azobenzene derivatives is hypothesized to stem from their ability to interact with cellular targets via their functional groups. The azoxy and azo linkages allow these compounds to form complexes with metal ions and participate in redox reactions that may influence cellular signaling pathways .

Case Studies

StudyFindings
Anticancer Activity A study demonstrated that an azo compound similar to Tetralithium showed significant cytotoxicity against A549 cells, promoting apoptosis as evidenced by increased caspase-3 activity .
Metal Complexation Research indicated that the sulfonate groups in Tetralithium derivatives enhance their ability to chelate metal ions, potentially increasing their therapeutic efficacy in metal-mediated biological processes .
Oxidative Stress Modulation Compounds with similar structures have been shown to modulate oxidative stress in cellular models, suggesting a role in protecting against oxidative damage .

Properties

CAS No.

84559-92-2

Molecular Formula

C34H22Li4N6O19S4

Molecular Weight

974.7 g/mol

IUPAC Name

tetralithium;3-[[4-[[[4-[(1,8-dihydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-oxidoazaniumylidene]amino]-2-methoxyphenyl]diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H26N6O19S4.4Li/c1-58-25-11-17(3-5-21(25)35-37-31-27(62(52,53)54)9-15-7-19(60(46,47)48)13-23(41)29(15)33(31)43)39-40(45)18-4-6-22(26(12-18)59-2)36-38-32-28(63(55,56)57)10-16-8-20(61(49,50)51)14-24(42)30(16)34(32)44;;;;/h3-14,41-44H,1-2H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57);;;;/q;4*+1/p-4

InChI Key

JKVDORDYJYBZRK-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].COC1=C(C=CC(=C1)N=[N+](C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)OC)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O)O

Origin of Product

United States

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